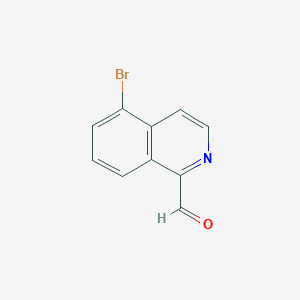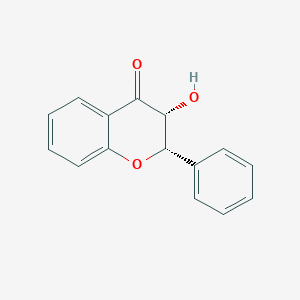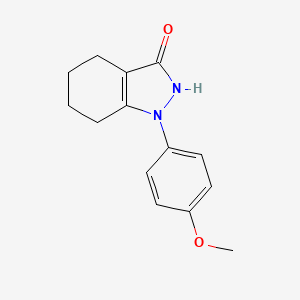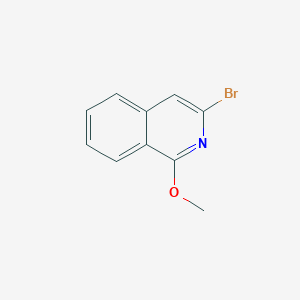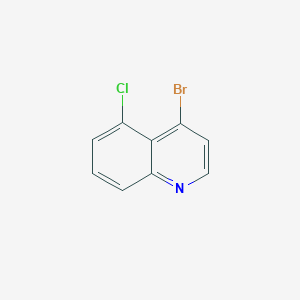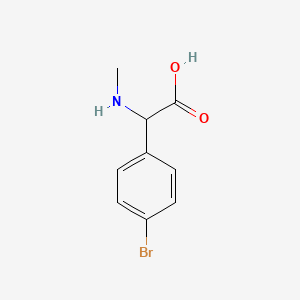
7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-oxo-2H-chromene-6-sulfonamide is a derivative of coumarin, a class of compounds known for their diverse pharmacological activities. Coumarins are naturally occurring compounds found in various plants and have been extensively studied for their medicinal properties. The addition of a sulfonamide group to the coumarin structure enhances its biological activity, making 7-Methyl-2-oxo-2H-chromene-6-sulfonamide a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of 7-methylcoumarin with sulfonamide derivatives. One common method includes the use of anhydrous potassium carbonate in dry acetone as a solvent, with the reaction carried out at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of 7-Methyl-2-oxo-2H-chromene-6-sulfonamide may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
7-Methyl-2-oxo-2H-chromene-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in cancer treatment.
Industry: The compound is used in the development of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 7-Methyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with various molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects. The compound also induces apoptosis in cancer cells by increasing reactive oxygen species levels and activating caspase-3 .
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its antimicrobial properties.
7-Diethylamino-2-oxo-2H-chromene-3-sulfonamide: Exhibits significant anticancer activity.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness: 7-Methyl-2-oxo-2H-chromene-6-sulfonamide stands out due to its enhanced biological activity, particularly its potent anticancer properties. The presence of the sulfonamide group significantly increases its efficacy compared to other coumarin derivatives .
Properties
CAS No. |
553682-93-2 |
|---|---|
Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
7-methyl-2-oxochromene-6-sulfonamide |
InChI |
InChI=1S/C10H9NO4S/c1-6-4-8-7(2-3-10(12)15-8)5-9(6)16(11,13)14/h2-5H,1H3,(H2,11,13,14) |
InChI Key |
FEUZHUPUDKPYLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


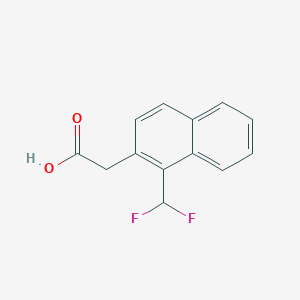
![2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-](/img/structure/B11870891.png)
![(5-Bromobenzo[b]thiophen-3-yl)methanamine](/img/structure/B11870907.png)

![6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B11870924.png)

